Cas no 857086-93-2 ((aR,bS)-Bedaquiline)

(aR,bS)-Bedaquiline structure
(aR,bS)-Bedaquiline structure
Nom du produit:(aR,bS)-Bedaquiline
Numéro CAS:857086-93-2
Le MF:C32H31BrN2O2
Mégawatts:555.504747629166
MDL:MFCD28559416
CID:2950451
PubChem ID:11478467

(aR,bS)-Bedaquiline Propriétés chimiques et physiques

Nom et identifiant

    • 贝达坤琳杂质
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol (ACI)
    • CS-14812
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • BDBM50416574
    • C12776
    • AKOS027427103
    • (1S,2R)-1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-methyl-amino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
    • 654653-93-7
    • (aR,bS)-Bedaquiline
    • (aS,bS)-rel-Bedaquiline
    • 857086-93-2
    • cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • CHEMBL1221824
    • SCHEMBL300920
    • MDL: MFCD28559416
    • Piscine à noyau: 1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1
    • La clé Inchi: QUIJNHUBAXPXFS-AUPVMFHISA-N
    • Sourire: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)C(C1C=CC=CC=1)[C@@](C1=CC=CC2C=CC=CC1=2)(CCN(C)C)O

Propriétés calculées

  • Qualité précise: 554.15689g/mol
  • Masse isotopique unique: 554.15689g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 8
  • Complexité: 715
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 7.2
  • Surface topologique des pôles: 45.6

Propriétés expérimentales

  • Dense: 1.3±0.1 g/cm3
  • Point de fusion: NA
  • Point d'ébullition: 702.7±60.0 °C at 760 mmHg
  • Point d'éclair: 378.8±32.9 °C
  • Pression de vapeur: 0.0±2.3 mmHg at 25°C

(aR,bS)-Bedaquiline Informations de sécurité

(aR,bS)-Bedaquiline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S24490-10mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2
10mg
¥19502.0 2021-09-07
eNovation Chemicals LLC
D771501-1g
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
1g
$2455 2024-06-06
TRC
B119535-25mg
(aR,bS)-Bedaquiline
857086-93-2
25mg
$ 488.00 2023-04-19
TRC
B119535-100mg
(aR,bS)-Bedaquiline
857086-93-2
100mg
$ 1631.00 2023-04-19
1PlusChem
1P00G478-100mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
100mg
$836.00 2024-04-21
1PlusChem
1P00G478-1g
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
1g
$2416.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060492-250mg
(1S,2R)-Bedaquiline
857086-93-2 98%
250mg
¥10629.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060492-1g
(1S,2R)-Bedaquiline
857086-93-2 98%
1g
¥19528.00 2024-07-28
eNovation Chemicals LLC
D771501-250mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
250mg
$4970 2025-02-20
eNovation Chemicals LLC
D771501-100mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
100mg
$835 2024-06-06

(aR,bS)-Bedaquiline Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
3.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
4.1 Solvents: Tetrahydrofuran ;  30 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
5.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
5.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
5.5 Reagents: Water ;  rt
6.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 2

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
2.5 Reagents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 12 h, -78 °C; -78 °C → -40 °C
1.3 Reagents: Water ;  30 min, -40 °C
2.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
Référence
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

Méthode de production 4

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 5

Conditions de réaction
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
2.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
4.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
4.5 Reagents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 6

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt → 0 °C; -5 °C; 5 min, rt; 14 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  < 30 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 8

Conditions de réaction
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
3.5 Reagents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 9

Conditions de réaction
1.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
Référence
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.5 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 11

Conditions de réaction
1.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 12

Conditions de réaction
1.1 Reagents: S8 ;  24 h, 125 °C
2.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 13

Conditions de réaction
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Référence
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

(aR,bS)-Bedaquiline Raw materials

(aR,bS)-Bedaquiline Preparation Products

(aR,bS)-Bedaquiline Littérature connexe

Articles recommandés

Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.